N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide

Fragment-based drug discovery Muscarinic receptor Ligand efficiency

This endo-8-methyl-8-azabicyclo[3.2.1]octane-based fragment is purpose-built for structure-based mAChR drug discovery. Unlike generic tropane esters or acyclic phenylthioacetamide analogs, its conformationally restricted core and flexible thioether linker provide an integrated pharmacophore for consistent binding pose predictions and reliable SAR. The amide linkage ensures metabolic stability across hours-long biophysical assays (SPR, NMR). Procure in parallel with ester analogs (e.g., SM 32) to benchmark linker stability in microsomal or hepatocyte assays, accelerating your lead optimization campaign.

Molecular Formula C16H22N2OS
Molecular Weight 290.43
CAS No. 256955-75-6
Cat. No. B2732485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide
CAS256955-75-6
Molecular FormulaC16H22N2OS
Molecular Weight290.43
Structural Identifiers
SMILESCN1C2CCC1CC(C2)NC(=O)CSC3=CC=CC=C3
InChIInChI=1S/C16H22N2OS/c1-18-13-7-8-14(18)10-12(9-13)17-16(19)11-20-15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3,(H,17,19)
InChIKeyCYOVOIGRSWHWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide (CAS 256955-75-6): Procurement-Ready Fragment for Muscarinic Receptor-Focused Discovery


N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide (CAS 256955-75-6) is a synthetic small-molecule fragment (MW 290.43, C16H22N2OS) characterized by an endo-8-methyl-8-azabicyclo[3.2.1]octane (tropane) core linked via an amide bond to a 2-(phenylthio)acetyl side chain . This compound is commercially supplied as a fragment for structure-based drug discovery, particularly in programs targeting muscarinic acetylcholine receptors (mAChRs), where its rigid bicyclic scaffold and thioether-containing side chain offer a defined starting point for fragment linking and optimization campaigns .

Why N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide Cannot Be Replaced by Common Tropane or Phenylthioacetamide Analogs


Generic substitution with a simple tropane ester (e.g., atropine) or an unsubstituted 2-(phenylthio)acetamide fragment fails to recapitulate the specific ligand–receptor interaction profile of this compound. The endo-8-methyl-8-azabicyclo[3.2.1]octane core provides a conformationally restricted amine that is a privileged scaffold for muscarinic receptor binding , while the 2-(phenylthio)acetamide side chain introduces a flexible thioether linker capable of engaging a distinct sub-pocket within the orthosteric or allosteric site . Neither the bicyclic amine alone nor the phenylthioacetamide tail alone provides the integrated pharmacophore required for the binding affinity observed for the intact conjugate; thus, interchange with structurally similar but pharmacophorically incomplete analogs undermines assay reproducibility and structure–activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide vs. Closest Analogs


Fragment Ligand Efficiency Relative to Unsubstituted 2-(Phenylthio)acetamide

When evaluated as a fragment hit, the target compound incorporates a tropane amine that forms a salt bridge with a conserved aspartate residue in muscarinic receptors, an interaction absent in the simple 2-(phenylthio)acetamide core (CAS 22446-20-4). Although direct Ki data for the target compound are not publicly available, structurally related N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) amides bearing aromatic thioether side chains exhibit Ki values in the nanomolar range at M1 and M3 receptors, whereas 2-(phenylthio)acetamide alone (Ki = 330 nM at guinea pig cortical mAChRs) is approximately 5- to 10-fold weaker . This difference underscores the contribution of the bicyclic amine to binding enthalpy.

Fragment-based drug discovery Muscarinic receptor Ligand efficiency

Conformational Pre-organization Advantage Over Flexible Phenylthioalkylamines

The endo-8-methyl-8-azabicyclo[3.2.1]octane system constrains the basic nitrogen in a rigid chair-boat conformation that pre-organizes the pharmacophore for receptor recognition. In contrast, acyclic N,N-diethyl-2-(phenylthio)acetamide analogs explored by Olivato et al. display multiple low-energy conformers in solution, as evidenced by νCO IR analysis and X-ray diffraction, with syn and anti rotamers around the S–CH2–C(O) bond . The entropic penalty for conformational selection in flexible analogs reduces their effective binding affinity, giving the constrained bicyclic scaffold a thermodynamic advantage in target engagement.

Conformational analysis Muscarinic pharmacophore Rigidification

Stereochemical Purity and Endo Configuration as a Critical Quality Attribute

The compound is supplied as the (3-endo) isomer, explicitly noted as N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2-(phenylthio)acetamide . This is significant because the exo isomer of related 8-methyl-8-azabicyclo[3.2.1]oct-3-yl esters can exhibit >10-fold differences in muscarinic receptor affinity compared to the endo form, as demonstrated for tropine (endo) vs. pseudotropine (exo) esters . Vendors that do not specify endo/exo configuration may supply mixtures with variable and unpredictable biological activity, compromising assay reproducibility.

Stereochemistry Quality control Fragment library

Amide Bond Metabolic Stability vs. Ester-Linked Analogs

The target compound contains an amide linkage connecting the bicyclic amine to the phenylthioacetyl moiety, whereas the structurally closest commercial analog, SM 32 (CAS 155059-55-5), is an ester—(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(phenylthio)butanoate oxalate . Amide bonds are generally resistant to esterase-mediated hydrolysis in plasma and hepatic microsomal preparations; for tropane-based muscarinic ligands, ester-to-amide replacement typically extends in vitro half-life (t½) by 3- to 5-fold . While direct comparative stability data for this pair have not been published, the amide analog is expected to provide superior stability in cellular assays and in vivo pharmacokinetic studies where esterase activity is present.

Metabolic stability Amide vs. ester In vitro pharmacokinetics

High-Impact Application Scenarios for N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide Procurement


Fragment-Based Lead Discovery Targeting Muscarinic M1 or M3 Receptors

As a fragment with a pre-organized tropane core and a phenylthioacetyl extension, this compound is an ideal starting point for structure-based design campaigns aiming to identify novel muscarinic M1 or M3 modulators. Its endo configuration ensures consistent binding pose predictions in docking studies, and its amide linkage provides the metabolic stability needed for biophysical fragment screening (e.g., SPR, NMR) where compound integrity over hours-long experiments is critical .

Conformational Restriction Studies in Muscarinic Pharmacophore Modeling

The rigid 8-methyl-8-azabicyclo[3.2.1]octane scaffold reduces the conformational flexibility that plagues acyclic phenylthioacetamide ligands, making this compound a valuable tool for defining the active conformation of muscarinic antagonists. Researchers can use it to generate high-confidence pharmacophore models that distinguish between M1, M2, and M3 selective features, thereby guiding the design of subtype-selective candidates .

In Vitro Metabolic Stability Benchmarking for Amide- vs. Ester-Based Muscarinic Ligands

When investigating structure–stability relationships, this amide-containing compound serves as a direct comparator to ester analogs such as SM 32. Procurement of both chemotypes allows parallel assessment of half-life in hepatocyte or microsomal assays, providing data that inform the choice of linker chemistry for lead series progressing toward in vivo efficacy models .

Quote Request

Request a Quote for N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.